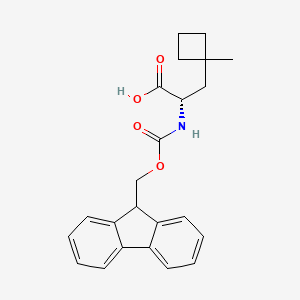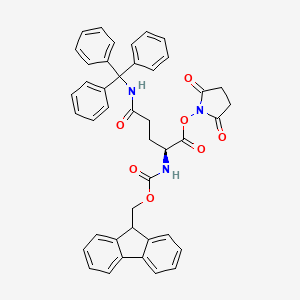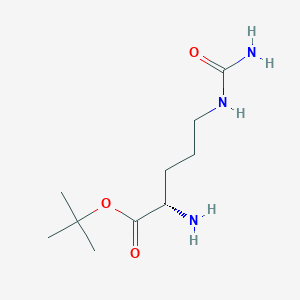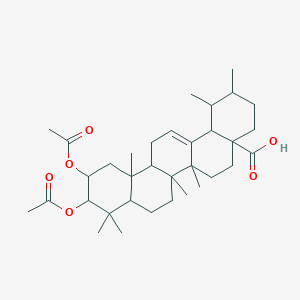![molecular formula C11H20O4S B12282282 (3aR,4S,6S,7S,7aR)-4-(ethylsulfanyl)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12282282.png)
(3aR,4S,6S,7S,7aR)-4-(ethylsulfanyl)-2,2,6-trimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside is a chemical compound belonging to the class of rhamnopyranosides. It is characterized by its unique chemical structure, which includes an isopropylidene group and a thioether linkage. This compound is commonly used in various fields of research due to its distinctive properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside typically involves the protection of hydroxyl groups in rhamnopyranosides. One efficient method is the direct 2,3-O-isopropylidenation of α-D-mannopyranosides. This process involves treating α-D-mannopyranosides with 0.12 equivalents of TsOH·H₂O and 2-methoxypropene at 70°C, yielding 2,3-O-isopropylidene-α-D-mannopyranosides in 80-90% yields . This method can be adapted for the synthesis of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside by using the appropriate starting materials and reaction conditions.
Industrial Production Methods
Industrial production methods for Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside are not well-documented in the literature. the principles of carbohydrate chemistry and protection-deprotection strategies are likely employed to scale up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thioether linkage, using reducing agents like lithium aluminum hydride.
Substitution: The isopropylidene group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Acidic conditions (e.g., TsOH·H₂O).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thioether derivatives.
Substitution: Deprotected rhamnopyranosides.
Scientific Research Applications
Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycosides.
Biology: In studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: Potential use in drug development and as a precursor for bioactive compounds.
Industry: Applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes. The isopropylidene group provides protection to hydroxyl groups, allowing for selective reactions at other sites. The thioether linkage can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside can be compared with other rhamnopyranosides, such as:
Benzyl 2,3-O-isopropylidene-α-L-rhamnopyranoside: Similar in structure but with a benzyl group instead of an ethyl group.
Methyl 2,3-O-isopropylidene-α-D-mannopyranoside: Similar isopropylidene protection but different sugar moiety.
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide: Different protecting groups and sugar moiety
Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside is unique due to its thioether linkage and specific isopropylidene protection, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-ethylsulfanyl-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4S/c1-5-16-10-9-8(7(12)6(2)13-10)14-11(3,4)15-9/h6-10,12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKXLPULGXBOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C2C(C(C(O1)C)O)OC(O2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine](/img/structure/B12282201.png)



![3-[[2-(Trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine-6-boronic Acid Pinacol Ester](/img/structure/B12282222.png)
![Methyl 3-methoxy-5-methyl-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]heptanoate](/img/structure/B12282230.png)
![2-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)ethan-1-ol](/img/structure/B12282233.png)


![6-Bromo-[2,2';6',2'']ternaphthalene](/img/structure/B12282242.png)
![D-Glucose, 2-deoxy-6-O-[2-deoxy-2-[[1-oxo-3-[(1-oxododecyl)oxy]tetradecyl]amino]-3-O-[1-oxo-3-[(1-oxotetradecyl)oxy]tetradecyl]-4-O-phosphono-beta-D-glucopyranosyl]-2-[[1-oxo-3-[(1-oxohexadecyl)oxy]tetradecyl]amino]-](/img/structure/B12282248.png)
![L-Tryptophan, 1-formyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12282253.png)


